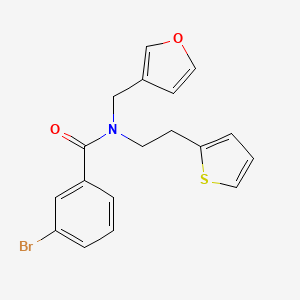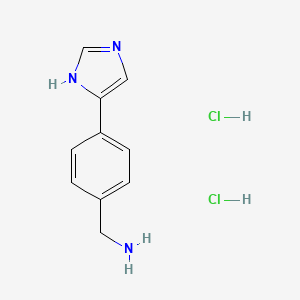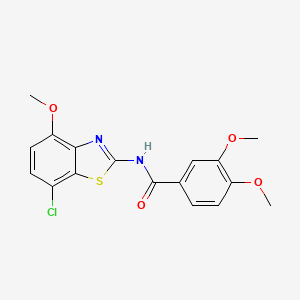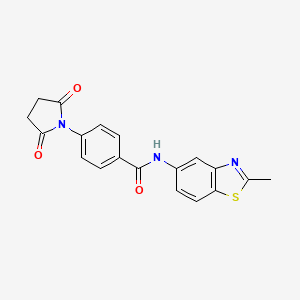
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide is a complex organic compound that features a benzamide core linked to a benzothiazole moiety and a dioxopyrrolidinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized via the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Attachment of the Benzamide Core: The benzothiazole derivative is then reacted with a benzoyl chloride derivative in the presence of a base such as triethylamine to form the benzamide linkage.
Introduction of the Dioxopyrrolidinyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones if the benzothiazole moiety is targeted.
Reduction: Reduction reactions can target the carbonyl groups in the dioxopyrrolidinyl moiety, potentially converting them to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide or benzothiazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while reduction could yield alcohols.
科学研究应用
Chemistry
In chemistry, 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, infections, or neurological disorders.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The benzothiazole moiety, in particular, is known to interact with various biological targets, potentially inhibiting or activating specific pathways.
相似化合物的比较
Similar Compounds
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methylphenyl)benzamide: Similar structure but lacks the benzothiazole moiety.
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-chlorobenzothiazol-5-yl)benzamide: Similar structure but with a chlorine substituent on the benzothiazole ring.
Uniqueness
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide is unique due to the presence of both the benzothiazole and dioxopyrrolidinyl groups. This combination of functional groups provides a unique set of chemical properties and potential biological activities, distinguishing it from similar compounds.
属性
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c1-11-20-15-10-13(4-7-16(15)26-11)21-19(25)12-2-5-14(6-3-12)22-17(23)8-9-18(22)24/h2-7,10H,8-9H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPGIIYVRIYZFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2804348.png)

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methoxypropyl)acetamide](/img/structure/B2804350.png)
![(E)-N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-phenylprop-2-enamide](/img/structure/B2804351.png)
![N-(4-ethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2804354.png)
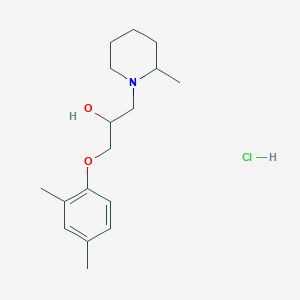

![(E)-2-amino-N-(2,5-dimethylphenyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2804358.png)
![(E)-N-cyclopropyl-3-(3,4-dimethoxyphenyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acrylamide](/img/structure/B2804359.png)
